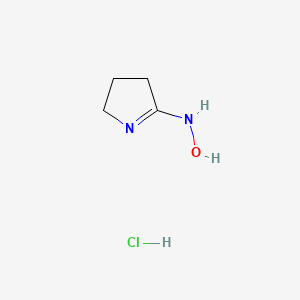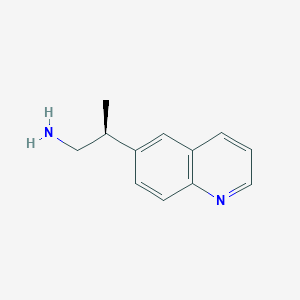
2-(4-chlorobenzamido)-N-methylthiophene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorobenzamido)-N-methylthiophene-3-carboxamide, also known as CTMTC, is a chemical compound with potential therapeutic applications. CTMTC is a member of the thiophene class of compounds and is a synthetic derivative of the naturally occurring compound, melatonin. It has been shown to possess a range of pharmacological properties, including anti-inflammatory, antioxidant, and neuroprotective effects. In
科学的研究の応用
Chemical Synthesis and Modification Techniques
- Research has explored the synthesis of quinazolinediones and carbamic acid esters through reactions involving isocyanate carboxamide intermediates, indicating the role of similar compounds in synthesizing diverse organic molecules (Azizian et al., 2000).
- Studies on the conversion of azomethine groups to carboxamido groups in Co(III) complexes highlight the chemical versatility and reactivity of carboxamide-containing compounds, suggesting their potential in modeling and synthesizing metalloenzyme analogs (Tyler et al., 2001).
Antimicrobial and Antifungal Applications
- New tetrahydropyrimidine derivatives have been synthesized and evaluated for their antimicrobial activities, showing the potential of carboxamide derivatives in combating bacterial and fungal infections (Akbari et al., 2008).
- Another study synthesized novel derivatives of thiophene carboxamides, which were tested for antimicrobial activity, demonstrating the effectiveness of certain compounds against resistant strains of microorganisms (Kolisnyk et al., 2015).
Anticancer Activity
- The synthesis and evaluation of thiophene carboxamide derivatives have shown significant in vitro cytotoxicity against cancer cell lines, highlighting the potential of these compounds in developing anticancer therapies (Atta & Abdel‐Latif, 2021).
Molecular Structure Analysis
- The molecular structure analysis of certain chlorophenyl carboxamide derivatives has provided insights into the stabilization of these compounds by hydrogen bonds, which is critical for understanding their biological activity and interaction with biological targets (Siddiqui et al., 2008).
作用機序
Target of Action
Similar compounds have been shown to exhibit cytotoxic activities against various human tumor cell lines .
Mode of Action
It is suggested that similar compounds interact with their targets, leading to apoptosis .
Biochemical Pathways
Similar compounds have been shown to inhibit cyclin-dependent kinases , which play a crucial role in cell cycle regulation.
Pharmacokinetics
Similar compounds have been shown to bind by 95% to plasma proteins, have a mean half-life of 2 hours, and are excreted through urine within 24–48 hours .
Result of Action
Similar compounds have been shown to exhibit cytotoxic activities, suggesting that they may induce cell death in certain types of cells .
特性
IUPAC Name |
2-[(4-chlorobenzoyl)amino]-N-methylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2S/c1-15-12(18)10-6-7-19-13(10)16-11(17)8-2-4-9(14)5-3-8/h2-7H,1H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCAZEUSVLLMRHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Fluoro-7-azaspiro[3.5]nonane hydrochloride](/img/structure/B2626574.png)
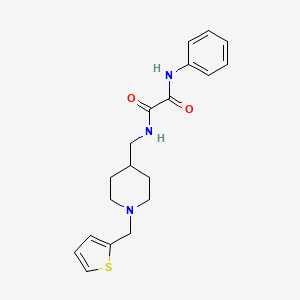
![4-{[3-(2-Chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}benzamide](/img/structure/B2626579.png)
![2-[(2-Furylmethyl)amino]-5-nitrobenzonitrile](/img/structure/B2626582.png)
![1,3-diphenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2626583.png)
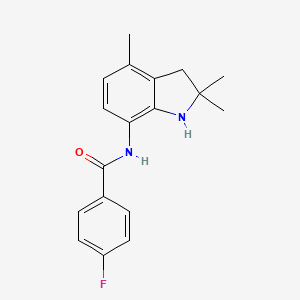
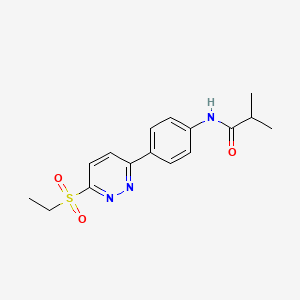
![Morpholin-4-yl-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2626586.png)
![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-(methylsulfonyl)benzamide](/img/structure/B2626587.png)
![1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 5-methylisoxazole-3-carboxylate](/img/structure/B2626589.png)
